3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the appropriate substituted benzaldehydes and urea derivatives.
Condensation Reaction: The substituted benzaldehydes undergo a condensation reaction with urea in the presence of a catalyst such as acetic acid or hydrochloric acid.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the condensation and cyclization reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, and aryl groups.
Scientific Research Applications
3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves:
Molecular Targets: Interaction with specific enzymes and receptors in biological systems.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 3-(4-ethoxyphenyl)-N-(2-ethoxy-5-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
- Functional Groups : The presence of both ethoxy and methoxy groups provides unique chemical properties.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-4-29-15-8-6-14(7-9-15)24-20(26)16(12-22-21(24)27)19(25)23-17-11-13(2)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,22,27)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCDYMVEADKSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=CC(=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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